molecular formula C24H22N4O2S B3004368 N-(3-Acetylphenyl)-2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide CAS No. 1794818-41-9

N-(3-Acetylphenyl)-2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide

Cat. No.: B3004368
CAS No.: 1794818-41-9
M. Wt: 430.53
InChI Key: UINCDAWDZFSIMI-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 3,4-dimethylphenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. The acetamide is further substituted with a 3-acetylphenyl group.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S/c1-15-7-8-19(11-16(15)2)21-13-22-24(25-9-10-28(22)27-21)31-14-23(30)26-20-6-4-5-18(12-20)17(3)29/h4-13H,14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINCDAWDZFSIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC(=C4)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Acetylphenyl)-2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article provides an overview of the compound's structure, synthesis, and biological evaluations based on recent studies.

Chemical Structure and Properties

  • Common Name : this compound
  • CAS Number : 1794818-41-9
  • Molecular Formula : C24_{24}H22_{22}N4_{4}O2_{2}S
  • Molecular Weight : 430.5 g/mol

The compound features a complex structure with a pyrazole ring and a sulfanyl group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to form the desired pyrazole derivatives. The synthesis pathways often focus on optimizing yield and purity while ensuring the stability of the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant antiproliferative activity against various cancer cell lines:

  • MCF-7 Cells : One study reported that related pyrazole compounds exhibited IC50_{50} values as low as 0.08 μM against MCF-7 breast cancer cells, indicating potent inhibitory effects on tumor growth .

The mechanism by which these compounds exert their anticancer effects often involves inhibition of specific kinases or pathways associated with tumor growth. For example:

  • EGFR Inhibition : Some pyrazole derivatives have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. Docking simulations suggest that these compounds can effectively bind to the EGFR active site .

Other Biological Activities

Beyond anticancer effects, there is emerging evidence suggesting that pyrazole derivatives may possess anti-inflammatory and analgesic properties. The structural features of this compound may contribute to these activities through modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have been conducted on related compounds within the pyrazole class:

Study Compound Tested Cell Line IC50_{50} Activity
C5 (similar structure)MCF-70.08 μMAntiproliferative
Various pyrazolesMultipleVariesAnticancer/anti-inflammatory

These findings underscore the importance of continued research into the biological activities of pyrazole derivatives, including this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrazine
  • F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide): Core: Pyrazolo[1,5-a]pyrimidine (two nitrogen atoms at non-adjacent positions). Substituents: 4-Fluorophenyl and 5,7-dimethyl groups on the pyrimidine ring. Target Compound: Pyrazine core (adjacent nitrogens) may reduce electron density, altering solubility and receptor interactions.
Pyrazolo[3,4-d]pyrimidine Derivatives (Patent Example 83)
  • Substituents: Fluorine, chromenone, and dimethylamino groups. Comparison: The target compound lacks fluorine but includes a sulfanyl group, which may facilitate disulfide bonding or modulate redox activity .

Substituent Effects on Bioactivity

Aryl Group Modifications
  • 2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide (): Substituents: 4-Chlorophenyl (electron-withdrawing) and 3-methylsulfanylphenyl (thioether). Impact: Chlorine enhances lipophilicity and stability, while methylsulfanyl may improve membrane permeability.
Triazolo[1,5-a]pyrimidine Derivatives ()
  • Substituents: 1,2,4-Triazole-5-thione Schiff bases.
  • Bioactivity: Demonstrated antiviral activity (e.g., 41% inhibition of tobacco mosaic virus).
  • Comparison: The target compound’s acetylphenyl group may enhance hydrogen bonding with proteases or kinases, differing from the thione’s metal-chelating properties .

Functional Group Comparisons

Acetamide Linkers
  • N-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one () :
    • Substituent: 4-Methoxyphenyl acetamide.
    • Impact: Methoxy groups improve solubility but reduce metabolic stability due to demethylation pathways.
    • Target Compound : 3-Acetylphenyl introduces a ketone, enabling Schiff base formation or hydrogen bonding with lysine residues in enzymes .
Sulfanyl vs. Sulfonamide Groups
  • Compound 39 (): Sulfonamide group in a pyrazoline scaffold. Bioactivity: Inhibits cholinesterase and cyclooxygenase. Comparison: The target’s sulfanyl group lacks the sulfonamide’s acidity, reducing hydrogen-bond donor capacity but improving membrane permeability .

Data Tables

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Reported Bioactivity/Properties
Target Compound Pyrazolo[1,5-a]pyrazine 3,4-Dimethylphenyl, 3-acetylphenyl Hypothetical kinase/protease inhibition
F-DPA () Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl, 5,7-dimethyl TSPO ligand for neuroimaging
2-(4-Chlorophenyl) Derivative () Pyrazolo[1,5-a]pyrazine 4-Chlorophenyl, 3-methylsulfanylphenyl MDL: MFCD11995156
Triazolo[1,5-a]pyrimidine () Triazolo[1,5-a]pyrimidine Thione Schiff base 41% TMV inhibition

Table 2: Physicochemical Property Trends

Substituent Type Impact on Properties Example Compounds
Electron-withdrawing (Cl, F) ↑ Metabolic stability, ↓ solubility F-DPA
Electron-donating (Me, MeO) ↑ Lipophilicity, ↑ steric hindrance Target Compound,
Sulfanyl vs. Sulfonamide Sulfanyl: ↑ Permeability; Sulfonamide: ↑ H-bonding Target Compound vs. Compound 39

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